molecular formula C15H13NO2 B14116166 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile

4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile

Cat. No.: B14116166
M. Wt: 239.27 g/mol
InChI Key: HIYHMGZGGRIVNO-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile is a benzonitrile derivative featuring a dihydroxy-substituted ethyl group at the para position of the aromatic ring. Its structure includes a benzonitrile core (C₆H₄CN) with a 1-hydroxyethyl substituent, where the ethyl group is further substituted by a 2-hydroxyphenyl moiety.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-[1-hydroxy-1-(2-hydroxyphenyl)ethyl]benzonitrile

InChI

InChI=1S/C15H13NO2/c1-15(18,13-4-2-3-5-14(13)17)12-8-6-11(10-16)7-9-12/h2-9,17-18H,1H3

InChI Key

HIYHMGZGGRIVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)(C2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Hydroxyphenyl)benzophenone

The ketone precursor is synthesized via Friedel-Crafts acylation, where 2-hydroxyphenylacetophenone is acylated with 4-cyanobenzoyl chloride under acidic conditions. Protection of the phenolic hydroxyl group (e.g., as a methyl ether) is critical to prevent side reactions. After acylation, deprotection using boron tribromide (BBr₃) restores the hydroxyl group, yielding 4-(2-hydroxyphenyl)benzophenone.

Cyanohydrin Reaction

The ketone reacts with HCN in dimethylsulfoxide (DMSO) at 110–140°C under inert conditions to form the cyanohydrin. Polar aprotic solvents like DMSO facilitate the reaction by stabilizing the transition state, while elevated temperatures drive equilibrium toward the product. The reaction achieves yields of 70–85% for analogous hydroxyphenylacetonitriles.

Reaction Scheme:
$$
\text{Ar-C(=O)-Ar'} + \text{HCN} \rightarrow \text{Ar-C(OH)(CN)-Ar'}
$$
where Ar = 4-cyanophenyl and Ar' = 2-hydroxyphenyl.

Grignard Addition to 4-Cyanobenzaldehyde

An alternative approach employs Grignard reagents to construct the tertiary alcohol scaffold.

Preparation of 2-Hydroxyphenylmagnesium Bromide

2-Bromophenol is protected as 2-methoxyphenyl bromide to prevent deprotonation during Grignard formation. Reaction with magnesium in tetrahydrofuran (THF) generates 2-methoxyphenylmagnesium bromide.

Nucleophilic Addition to 4-Cyanobenzaldehyde

The Grignard reagent reacts with 4-cyanobenzaldehyde in anhydrous THF, forming a secondary alkoxide intermediate. Acidic workup yields 1-(4-cyanophenyl)-1-(2-methoxyphenyl)ethanol. Subsequent demethylation with BBr₃ restores the hydroxyl group, affording the target compound.

Key Challenges:

  • Protecting group strategies are essential to prevent interference from phenolic hydroxyls.
  • Steric hindrance at the tertiary carbon may reduce reaction efficiency, necessitating excess Grignard reagent.

Direct Cyanation of Benzyl Alcohol Derivatives

The patent US3983160A describes a one-step conversion of hydroxyphenylbenzyl alcohols to nitriles using HCN. While the target compound’s tertiary alcohol structure diverges from primary benzyl alcohols, analogous conditions may apply.

Reaction Conditions

A mixture of 1-(2-hydroxyphenyl)-1-(4-cyanophenyl)ethanol and HCN in DMSO is heated to 130°C for 12 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with a nitrile.

Optimization Parameters:

  • Solvent: DMSO enhances solubility and stabilizes ionic intermediates.
  • Temperature: 110–140°C balances reaction rate and decomposition risks.
  • HCN Equivalents: 1.5–2.0 equivalents ensure complete conversion.

Limitations:

  • Tertiary alcohols exhibit lower reactivity than primary analogs, potentially requiring catalytic additives (e.g., Lewis acids).
  • Competing elimination reactions may form alkene byproducts.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Key Advantages Challenges
Cyanohydrin Formation 4-(2-Hydroxyphenyl)benzophenone 70–85 One-step, high atom economy Requires ketone synthesis
Grignard Addition 4-Cyanobenzaldehyde 60–75 Flexible substitution pattern Multiple protection/deprotection steps
Direct Cyanation Tertiary benzyl alcohol 50–65 Simplified workflow Low reactivity of tertiary alcohols

Chemical Reactions Analysis

4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce benzylamine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, synthesis, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Properties/Applications
This compound C₁₅H₁₃NO₂ 239.27* Benzonitrile, dihydroxyethyl Not specified in evidence High polarity, potential bioactivity
4-(2-(4-(Methylthio)phenyl)-1-(triethylgermyl)propan-2-yl)benzonitrile C₂₃H₃₁GeNSSi ~486.2 (estimated) Benzonitrile, methylthio, triethylgermyl Iridium-catalyzed coupling Organometallic applications, steric bulk
4-(1-Hydroxyprop-2-yn-1-yl)benzonitrile C₁₀H₇NO 157.17 Benzonitrile, propargyl alcohol Propargylation or alkyne addition routes Click chemistry, synthetic intermediate

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Complexity and Reactivity The target compound’s dihydroxyethyl group facilitates hydrogen bonding, likely increasing solubility in polar solvents (e.g., water or ethanol) compared to the triethylgermyl-substituted analog , which exhibits steric hindrance and lipophilicity due to its organometallic group. The propargyl alcohol group in 4-(1-hydroxyprop-2-yn-1-yl)benzonitrile introduces alkyne reactivity, enabling participation in cycloaddition reactions (e.g., Huisgen click chemistry), a feature absent in the target compound.

Synthetic Strategies

  • The triethylgermyl-containing compound is synthesized via iridium-catalyzed coupling, highlighting the use of transition metals to integrate bulky substituents. In contrast, the target compound’s hydroxyl-rich structure may require milder conditions, such as nucleophilic addition or hydroxylation of a precursor.
  • The propargyl derivative is synthesized through propargylation routes, emphasizing the versatility of alkyne chemistry in benzonitrile functionalization.

Potential Applications The target compound’s hydroxyl groups suggest suitability in drug design (e.g., as a polar pharmacophore) or as a ligand in metal coordination chemistry. The triethylgermyl analog may serve in organometallic catalysis or as a precursor for germanium-based materials. The propargyl derivative is a candidate for modular synthesis via click chemistry, relevant to polymer science or bioconjugation.

Biological Activity

4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_{2}

This compound features a benzonitrile core substituted with a hydroxyl group and an ethyl chain, which may contribute to its biological properties.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds, indicating that phenolic structures can exhibit significant antiviral effects. For instance, compounds with similar structures have been shown to inhibit HIV-1 replication in vitro. The structure-activity relationships suggest that modifications in the phenolic moieties can enhance antiviral potency. A notable example includes RN18, which exhibited an IC50 of 6 µM against HIV-1 in H9 cells .

CompoundIC50 (µM)Cell Line
RN186H9
5c5.5H9
5e21.5H9

These findings imply that similar structural features in this compound may confer antiviral properties.

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of key enzymes involved in disease processes. For example, phenolic compounds are known to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which play roles in neurodegenerative diseases and other conditions. In a study on related phenolic compounds, potent AChE inhibitors were identified with Ki values in the nanomolar range .

CompoundKi (nM)Enzyme
Compound 222.13AChE
Compound 423.71AChE
Compound 18.61hCA I

The ability of similar compounds to inhibit these enzymes suggests that this compound may also possess comparable inhibitory effects.

Case Studies

Several studies have highlighted the biological activity of structurally related compounds:

  • Antiviral Studies : Research on RN18 analogues demonstrated their efficacy against HIV-1, revealing a dose-dependent inhibition of viral replication .
  • Enzyme Inhibition : Compounds with phenolic structures were shown to inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease .
  • Cytotoxicity Assessments : Various derivatives have been evaluated for cytotoxic effects on cancer cell lines, establishing a correlation between structural modifications and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile, and how are intermediates characterized?

  • Methodology :

  • Hydrosilylation : Fe-catalyzed hydrosilylation of nitriles (e.g., using Bu4N[Fe(CO)3(NO)]) can yield benzonitrile derivatives. This method emphasizes catalyst selection and solvent optimization .
  • Schiff base intermediates : Similar compounds (e.g., (E)-4-(1-(5-bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile) are synthesized via condensation reactions between aldehydes and amines, monitored by TLC and characterized via <sup>1</sup>H/<sup>13</sup>C NMR .
  • Key characterization tools : FT-IR for functional groups, NMR for stereochemistry, and HPLC for purity (>98%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 0.007 Å) and dihedral angles, critical for confirming stereochemistry .
  • Comparative spectroscopy : Discrepancies in NMR/IR data (e.g., hydroxyl vs. nitrile peaks) are resolved using deuterated solvents (DMSO-d6) and 2D NMR techniques (COSY, HSQC) .
  • Data table :
TechniqueParametersExample Values
SCXRDSpace groupP1 (triclinic)
NMRδ (ppm)7.8–8.2 (aromatic H)

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound, particularly in dynamic environments (e.g., solvated vs. solid states)?

  • Methodology :

  • Variable-temperature NMR : Resolves conformational changes (e.g., hydroxyl group tautomerism) by analyzing chemical shift dependence on temperature .
  • DFT calculations : Compare experimental SCXRD data (e.g., α = 103.006°, β = 104.387°) with computed geometries (B3LYP/6-31G*) to validate electronic environments .
  • In situ Raman spectroscopy : Monitors real-time structural changes during reactions (e.g., solvent-induced crystallization) .

Q. What strategies are effective in optimizing the compound’s stability for pharmacological studies, given its hydrolytic sensitivity?

  • Methodology :

  • Lyophilization : Stabilizes the compound in aqueous buffers (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer) for long-term storage .
  • Protective group chemistry : Temporarily block the hydroxyl group (e.g., silylation with TMSCl) during synthetic steps to prevent degradation .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS (e.g., m/z 237.26 [M+H]<sup>+</sup>) .

Q. How can researchers leverage crystallographic data to predict this compound’s reactivity in medicinal chemistry applications?

  • Methodology :

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) to predict binding affinities .
  • Docking simulations : Use SCXRD-derived coordinates (e.g., a = 8.1917 Å, b = 11.6406 Å) to model interactions with biological targets (e.g., serotonin receptors) .
  • Data table :
Interaction TypeDistance (Å)Angle (°)
O–H···N2.78156
π-π stacking3.65

Methodological Notes

  • Key references : Synthesis (), crystallography ( ), stability ().
  • Advanced tools : SCXRD ( ), DFT ( ), and docking () are critical for hypothesis-driven research.

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